
2,4-Dimethylpentane-3-thione
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the synthesis of 1,2,4-triazolidine-3-thiones has been achieved using meglumine as a reusable catalyst in water . The reaction involved variously substituted aldehydes or ketones with thiosemicarbazide .Molecular Structure Analysis
The molecular structure of 2,4-Dimethylpentane-3-thione includes 21 bonds in total; 7 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 thioketone .Aplicaciones Científicas De Investigación
Molecular Structure and Conformation
The molecular structure of 2,4-dimethylpentane has been extensively studied through techniques such as gas electron diffraction, vibrational spectroscopy, and ab initio calculations. Research has identified the most stable conformers of this compound and provided detailed insights into its structural parameters, aiding in the understanding of its physical and chemical properties (Sugino et al., 1990).
Radiolysis and Chemical Reactions
Studies have examined the γ-radiolysis of liquid 2,4-dimethylpentane, exploring the primary radicals formed and calculating the radiation-chemical yields of various C-H and C-C bond ruptures. This research provides valuable data for understanding the behavior of branched-chain alkanes under radiation exposure (Castello et al., 1981).
Conformational Analysis
Research into the conformational analysis of 2,4-dimethylpentane derivatives, particularly those used as subunits in polyketide derived natural products, has been conducted. Such analyses help in understanding the conformational preferences and structural aspects of these compounds (Göttlich et al., 1997).
Cycloaddition Reactions
Theoretical studies have been performed on cycloaddition reactions involving 2,4-dimethylpentane-3-thione. Such studies provide insights into the molecular mechanisms and energetics of these reactions, which are important for synthetic and medicinal chemistry applications (Emamian, 2015).
Radical Reactions
Investigations into the reaction of 2,4-dimethylpentane with radicals such as t-butoxy radicals have been conducted. These studies help in understanding the selectivity and rate of hydrogen abstraction, which is crucial in various chemical synthesis processes (Dokolas et al., 1998).
Conformation Induction
Research has shown that a 2,4-dimethylpentane unit can be influenced by neighboring groups, affecting its conformation. This has implications in stereochemistry and molecular design (Hoffmann et al., 2001).
Propiedades
IUPAC Name |
2,4-dimethylpentane-3-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14S/c1-5(2)7(8)6(3)4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVASRMDOMQXRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=S)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348951 | |
| Record name | 2,4-dimethylpentane-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13390-86-8 | |
| Record name | 2,4-dimethylpentane-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



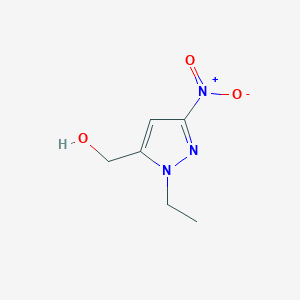

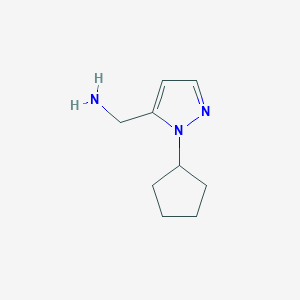

![[1-(2,2,2-Trifluoroethyl)pyrazol-5-yl]methylamine](/img/structure/B3046949.png)

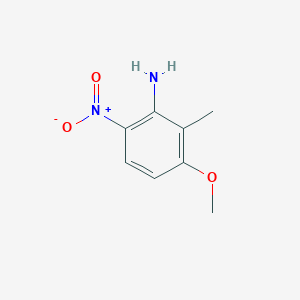

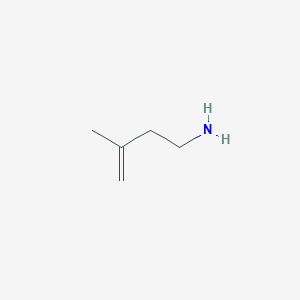
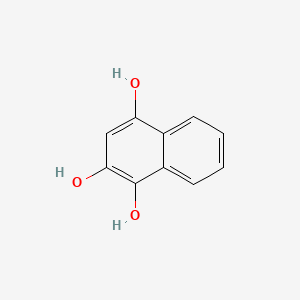
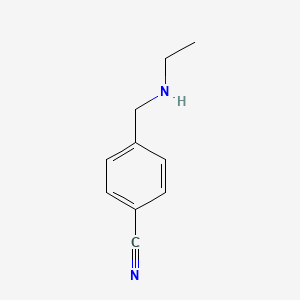

![Tert-Butyl 2-(Methylsulfonyl)-5,7-Dihydrospiro[Pyrano[4,3-D]Pyrimidine-8,3-Pyrrolidine]-1-Carboxylate](/img/structure/B3046962.png)
